physicochemical properties of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
physicochemical properties of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
A Model Covalent Fragment for Chemoproteomic Profiling[1]
Executive Summary
2-Chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide (CAS: 1225890-90-3) is a synthetic small molecule belonging to the class of
In modern drug discovery, this compound serves as a chemical probe and fragment-based drug discovery (FBDD) tool.[1] It is designed to interrogate "ligandability" by forming irreversible covalent bonds with nucleophilic cysteine residues on protein surfaces.[1] Its physicochemical profile balances the high lipophilicity of the naphthalene ring with the moderate reactivity of the chloroacetamide, making it an ideal candidate for screening cryptic pockets in hydrophobic protein targets.[1]
Part 1: Chemical Identity & Structural Analysis[1]
This molecule is a tripartite system designed for specific molecular recognition and reactivity.[1]
| Property | Data |
| IUPAC Name | 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide |
| CAS Number | 1225890-90-3 |
| Molecular Formula | C |
| Molecular Weight | 263.72 g/mol |
| SMILES | O=C(NCCOC1=CC=C2C=CC=CC2=C1)CCl |
| Warhead Type | |
| Scaffold | Naphthalene (Lipophilic Anchor) |
Structural Pharmacophore Analysis
The compound functions through three distinct structural domains:
-
The Anchor (Naphthalene): A fused bicyclic aromatic ring providing high lipophilicity (
- stacking potential).[1] This drives non-covalent affinity towards hydrophobic pockets (e.g., allosteric sites on kinases or GPCRs).[1] -
The Linker (Ethyl Ether): A short, flexible chain that dictates the spatial reach of the warhead relative to the anchor binding site.[1]
-
The Warhead (
-Chloroacetamide): A "soft" electrophile that targets thiolate anions (Cys-S ) via S 2 substitution.[1]
Figure 1: Pharmacophore decomposition of the probe showing the functional role of each moiety.
Part 2: Physicochemical Profile[1]
Understanding the physicochemical behavior of this probe is critical for assay development.[1] The naphthalene ring significantly increases lipophilicity, which aids in cell permeability but challenges aqueous solubility.[1]
1. Lipophilicity & Solubility[1][3]
-
Predicted LogP (cLogP): ~2.8 – 3.2[1]
-
Aqueous Solubility: Low (< 50
M in pure buffer).[1]-
Protocol Note: Stock solutions must be prepared in DMSO (typically 10–50 mM) and diluted into buffer immediately prior to use to avoid aggregation.[1]
-
-
Topological Polar Surface Area (TPSA): ~38 Å
(Amide + Ether).[1] This low TPSA suggests excellent membrane permeability.[1]
2. Chemical Stability
-
Hydrolysis: The chloroacetamide group is susceptible to hydrolysis at high pH (>8.[1]5) or elevated temperatures, converting to the inactive hydroxyacetamide.[1]
-
Photostability: Naphthalene derivatives can be photosensitive.[1] Protect stocks from direct UV light.[1]
Part 3: Reactivity & Mechanism of Action[1]
The core utility of this compound lies in its ability to alkylate cysteine residues.[1] Unlike highly reactive acrylamides, chloroacetamides possess tunable reactivity , often requiring a proximal histidine or specific local environment to activate the cysteine nucleophile, thereby reducing off-target toxicity.[1]
Mechanism: S
2 Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (S
Reaction Scheme:
Figure 2: Reaction coordinate for the covalent modification of a target cysteine.
Part 4: Experimental Protocols
To validate the quality and reactivity of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide, the following protocols are recommended. These are "self-validating" systems where controls ensure data integrity.[1]
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To assess the intrinsic electrophilicity of the warhead.[1] This predicts the likelihood of non-specific toxicity (promiscuity).[1]
-
Preparation:
-
Incubation:
-
Mix Compound (50
M) + GSH (500 M) in PBS (10-fold excess GSH mimics cellular environment).[1] -
Incubate at 37°C.
-
-
Sampling:
-
Take aliquots at
min. -
Quench with 0.1% Formic Acid/Acetonitrile.[1]
-
-
Analysis (LC-MS):
-
Validation Criteria:
Protocol B: Intrinsic Solubility Profiling
Purpose: To ensure biological data is not an artifact of precipitation.[1]
-
Method: Kinetic Solubility via Nephelometry or UV-Vis.[1]
-
Steps:
-
Acceptance: For biochemical screens, solubility must exceed the screening concentration (typically 10
M).
Part 5: Handling & Safety[1]
Hazard Classification:
-
Skin Sensitizer: Chloroacetamides are potent alkylators and can cause allergic contact dermatitis.[1]
-
Eye Irritant: Risk of serious damage.[1]
Safety Protocol:
-
Engineering Controls: Always handle solid powder in a chemical fume hood. Weighing should be done in a closed balance or glovebox if possible.[1]
-
PPE: Double nitrile gloves are mandatory.[1] Standard latex is permeable to chloroacetamides.[1]
-
Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate or excess glutathione to quench the electrophile before cleaning.[1]
References
-
Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1] Link[1]
-
Context: Foundational methodology for screening chloroacetamide fragments.[1]
-
-
Åberg, V., et al. (2008).[1] "Chloroacetamide-based inhibitors of the cysteine protease falcipain-2." Bioorganic & Medicinal Chemistry, 16(9), 5003-5010.[1] Link[1]
- Context: Demonstrates the utility of chloroacetamide warheads in drug design.
-
Enamine Ltd. (2024).[1] "Covalent Fragment Library - Chloroacetamides." Enamine Catalog. Link
- Context: Commercial source and library specific
-
PubChem Database. "Compound Summary: 2-Chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide."[1] National Library of Medicine.[1] Link[1]
